![molecular formula C18H20ClN3O4 B5808738 N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is expressed in many tissues throughout the body, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for the treatment of cystic fibrosis.
作用机制
N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 binds to a specific site on the this compound protein and blocks chloride ion transport through the channel. This leads to a reduction in the amount of fluid secreted by epithelial cells in tissues such as the lungs and pancreas.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a potent inhibitory effect on this compound-mediated chloride secretion in a variety of tissues. It has also been shown to reduce the amount of mucus produced by airway epithelial cells, which is a characteristic feature of cystic fibrosis. In addition, this compound(inh)-172 has been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of cystic fibrosis.
实验室实验的优点和局限性
One advantage of using N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 in lab experiments is its specificity for the this compound protein. This allows researchers to selectively inhibit this compound-mediated chloride secretion without affecting other ion channels or transporters. However, a limitation of this compound(inh)-172 is its relatively low potency, which may require the use of high concentrations of the compound in some experiments.
未来方向
There are several potential future directions for research on N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172. One area of interest is the development of more potent this compound inhibitors that could be used as therapeutic agents for cystic fibrosis. Another area of interest is the investigation of the role of this compound in other physiological processes, such as the regulation of salt and water balance in the kidneys. Finally, the use of this compound(inh)-172 in combination with other drugs or therapies may be explored as a way to enhance the efficacy of cystic fibrosis treatments.
合成方法
N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 can be synthesized using a multi-step process that involves the coupling of 4-chloro-2-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine, followed by reduction of the nitro group and subsequent coupling with 2-furoic acid. The final product is obtained after purification by column chromatography.
科学研究应用
N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide(inh)-172 has been widely used in scientific research to investigate the role of this compound in various physiological processes. It has been shown to inhibit this compound-mediated chloride secretion in human airway epithelial cells, which is a hallmark of cystic fibrosis. This compound(inh)-172 has also been used to study the effects of this compound inhibition on pancreatic secretion, intestinal fluid secretion, and sweat gland function.
属性
IUPAC Name |
N-[4-chloro-2-(2-morpholin-4-ylethylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-13-3-4-15(21-18(24)16-2-1-9-26-16)14(12-13)17(23)20-5-6-22-7-10-25-11-8-22/h1-4,9,12H,5-8,10-11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNLTSOZHSTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
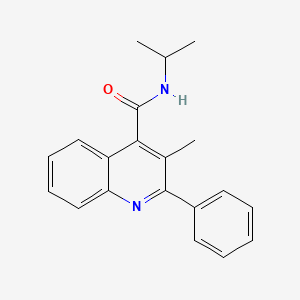
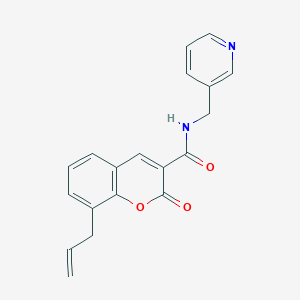
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
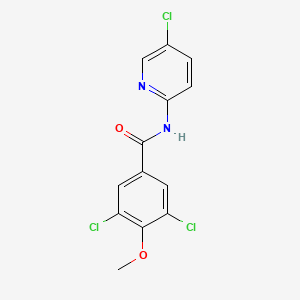
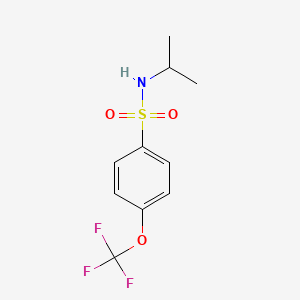
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
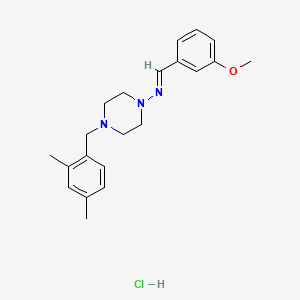
![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
